(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol
Overview
Description
(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol, also known as (R)-1-benzylpyrrolidin-3-ol, is a chiral alcohol that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. This compound has been found to be a useful intermediate in the synthesis of various pharmaceuticals, and its ability to serve as a building block for a wide range of compounds has made it an attractive target for further research.
Scientific Research Applications
Corrosion Inhibition : The derivative (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, related to (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol, has been investigated for its role as a corrosion inhibitor for mild steel in acidic environments. Studies demonstrate that such compounds can effectively inhibit corrosion through adsorption on metal surfaces (Ma, Qi, He, Tang, & Lu, 2017).
Crystallography and Structure Analysis : Research involving compounds similar to (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol, like rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, contributes to crystallography and structure analysis. These studies help establish the absolute configuration of complex molecular structures, which is vital for understanding chemical properties and reactions (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).
Synthetic Chemistry : This chemical also plays a role in synthetic chemistry. For instance, derivatives like (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol are synthesized for potential use as ligands in metal-catalyzed reactions and organocatalysts, demonstrating the broad utility of these compounds in synthetic applications (Russo, Fuoco, & Lattanzi, 2013).
Materials Chemistry : In materials chemistry, related compounds are utilized in the synthesis of polyheterocyclic systems, which can have applications in various fields including materials science and pharmaceuticals (Cao, Yang, Sun, Huang, & Yan, 2019).
Solubility and Thermodynamics : Understanding the solubility and thermodynamic properties of related pyrrolidine compounds in various solvents is crucial for their application in chemical synthesis and pharmaceutical formulation (Duan, Wang, Li, Chen, & Sun, 2015).
Pharmaceutical Formulation : Research into the solubility and formulation of compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone helps in developing effective pharmaceutical formulations, especially for poorly water-soluble compounds (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).
Catalysis : In catalysis, derivatives of (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol are used to synthesize other compounds, demonstrating the role of these chemicals as intermediates in various synthetic pathways (Coşkun & Erden, 2011).
properties
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQBJDSKDWQMJ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363857 | |
Record name | (R)-1-Benzyl-beta-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol | |
CAS RN |
303111-43-5 | |
Record name | (R)-1-Benzyl-beta-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303111-43-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.